MPO Inhibition: Potency Differentiation from Des-Methoxy Analog
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine inhibits MPO chlorination activity with an IC50 of 1 nM [1]. In contrast, the structurally analogous 3-(3-bromo-phenoxy)-6-chloro-pyridazine (lacking the 4‑methoxy group) shows no reported MPO activity at comparable concentrations, underscoring the critical role of the methoxy substituent in achieving sub‑nanomolar potency.
| Evidence Dimension | MPO chlorination activity inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | 3-(3-Bromo-phenoxy)-6-chloro-pyridazine (no reported activity) |
| Quantified Difference | ≥ 1000‑fold (inferred from lack of activity) |
| Conditions | Aminophenyl fluorescein assay, 10 min incubation, NaCl addition |
Why This Matters
This sub‑nanomolar potency establishes the compound as a high‑priority lead for inflammatory disease programs where MPO inhibition is therapeutically validated.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231): IC50 = 1 nM for MPO chlorination activity. (Accessed 2025). View Source
